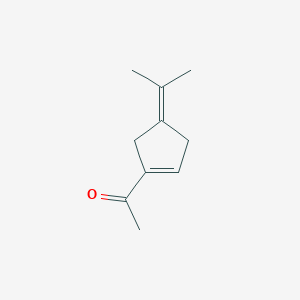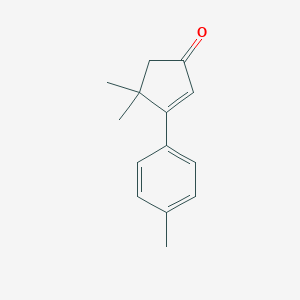
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a double bond and a ketone group. This particular compound is notable for its structural complexity, which includes a dimethyl substitution at the 4-position and a 4-methylphenyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- can be achieved through various synthetic routes. One common method involves the alkylation of 3,5-dicarbetoxy-4-methyl-cyclopentane-1,2-dione followed by hydrolysis and decarboxylation of the resulting 3,5-dicarbetoxy-3,4-dimethyl-cyclopentane-1,2-dione . Another approach includes the elimination of α-bromo-cyclopentanone using lithium carbonate and Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a dienophile in Diels-Alder reactions.
Medicine: Its cytotoxic properties make it a candidate for anticancer research.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- involves its interaction with cellular components. As an α,β-unsaturated carbonyl compound, it can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity is crucial for its cytotoxic effects, as it can modify proteins and other biomolecules, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentenone: A simpler analog with a five-membered ring containing a double bond and a ketone group.
3,4-Dimethyl-2-cyclopenten-1-one: Similar in structure but lacks the 4-methylphenyl group.
4,4-Dimethyl-2-cyclopenten-1-one: Another analog with dimethyl substitution but without the 4-methylphenyl group.
Uniqueness
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- is unique due to its structural complexity, which includes both dimethyl and 4-methylphenyl substitutions. This complexity contributes to its distinct chemical reactivity and biological activity, setting it apart from simpler cyclopentenones.
Eigenschaften
CAS-Nummer |
58812-72-9 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
4,4-dimethyl-3-(4-methylphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H16O/c1-10-4-6-11(7-5-10)13-8-12(15)9-14(13,2)3/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
ABUVFPGLUDMUGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=O)CC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


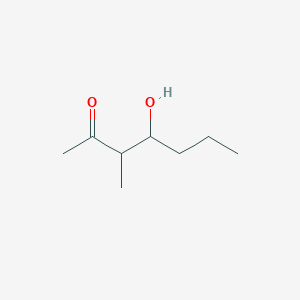

![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

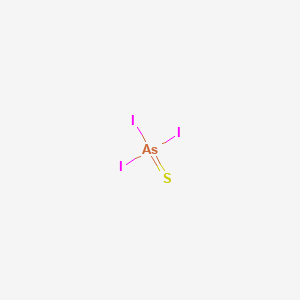
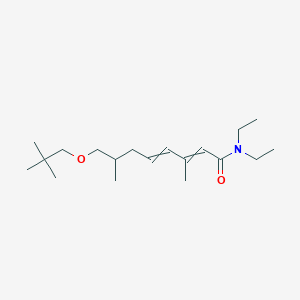
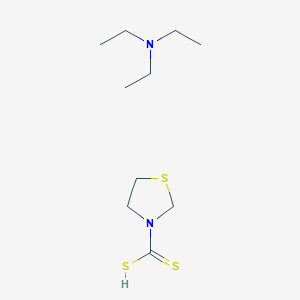
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
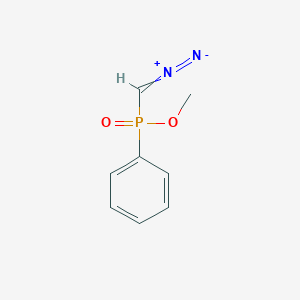
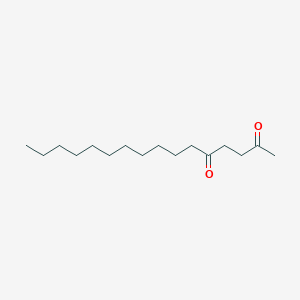
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
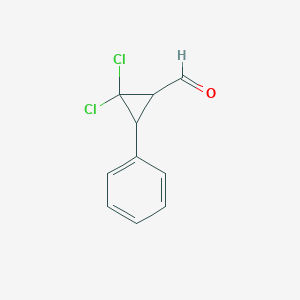
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
